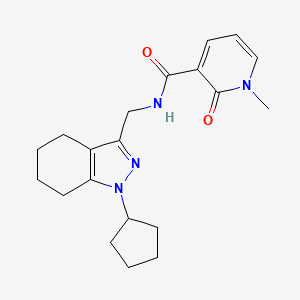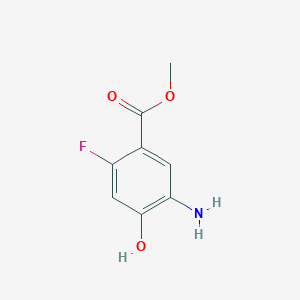
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of DTMA is represented by the formula C17H22N2O3S . For a more detailed analysis, you may want to refer to a chemistry database or resource.Physical And Chemical Properties Analysis
DTMA has a molecular weight of 334.43. For more detailed physical and chemical properties, you may want to refer to a chemistry database or resource .科学的研究の応用
Antifungal Agents
One key application of this compound class is as broad-spectrum antifungal agents. Research has identified 2-oxo-morpholin-3-yl-acetamide derivatives as effective against Candida species, showing fungicidal properties. These compounds have been optimized for improved plasmatic stability while maintaining their antifungal activity against a range of fungi, including molds and dermatophytes. In vivo efficacy against systemic Candida albicans infection demonstrates the potential of these compounds in antifungal therapies (Bardiot et al., 2015).
Antimicrobial Activity
Another significant application is in antimicrobial treatments. A series of acetamide derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown varying degrees of effectiveness against selected microbial species, indicating their potential in treating microbial infections (Gul et al., 2017).
Structural Chemistry
The compound has also contributed to the field of structural chemistry, particularly in the study of salt and inclusion compounds. Research on amide-containing isoquinoline derivatives has provided insights into crystal structures, gel formation, and fluorescence emission characteristics, which are crucial for understanding the material properties and potential applications in fluorescence-based technologies (Karmakar et al., 2007).
Synthesis of Selective Modulators
The compound's derivatives are used in synthesizing selective modulators for various biological targets. For instance, the synthesis of 1-benzothiophen-2-amines, key intermediates in producing selective estrogen receptor modulators like Raloxifene and its analogs, demonstrates the compound's utility in medicinal chemistry (Petrov et al., 2015).
Anti-inflammatory Agents
Moreover, acetamide derivatives have shown promise as anti-inflammatory agents. A series of novel compounds have been synthesized and evaluated for their anti-inflammatory activities, indicating the compound's potential in developing new treatments for inflammation-related conditions (Nikalje et al., 2015).
Antitumor Activity
Compounds derived from 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide have also been explored for their antitumor activities. Novel series of benzyl-substituted quinazolinones, for example, have been synthesized and evaluated for their in vitro antitumor activities, showing significant broad-spectrum antitumor activity (Al-Suwaidan et al., 2016).
Safety and Hazards
特性
IUPAC Name |
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-9-6-10(2)15(11(3)7-9)18-14(20)8-19-16(21)12(4)23-13(5)17(19)22/h6-7,12-13H,8H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALBWXLJAJJXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

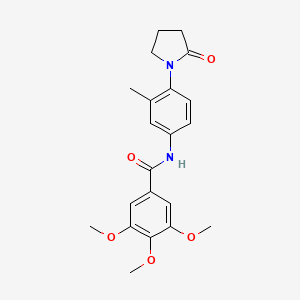

![8-[(dibenzylamino)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
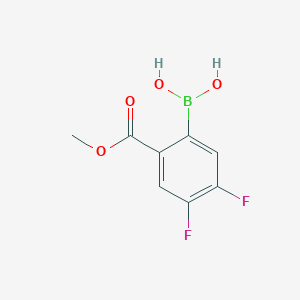
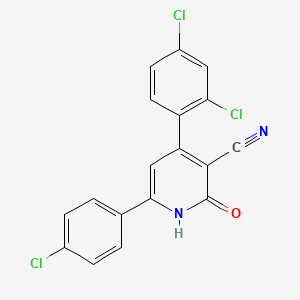
![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2554395.png)
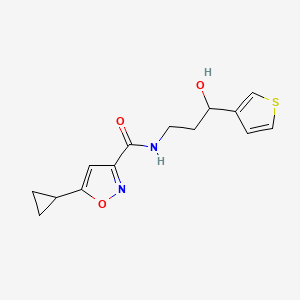
![2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)acetonitrile](/img/structure/B2554400.png)
![4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B2554401.png)
![3-((4-(3-chlorophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2554402.png)
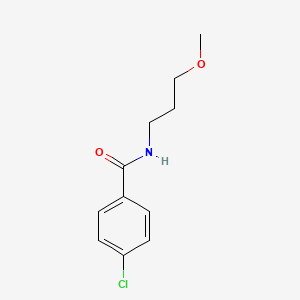
![Ethyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2554404.png)
